molecular formula C18H16BrN3O2S B11162881 2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11162881
M. Wt: 418.3 g/mol
InChI Key: RLQTWUOUKYONFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride. This intermediate is then reacted with 5-(2-methoxybenzyl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide.

    Reduction: Formation of 2-phenyl-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide.

    Substitution: Formation of 2-(4-aminophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-bromophenyl)-N-[5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-(4-bromophenyl)-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide
  • **2-(4-bromophenyl)-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-(4-bromophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H16BrN3O2S/c1-24-15-5-3-2-4-13(15)11-17-21-22-18(25-17)20-16(23)10-12-6-8-14(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,22,23)

InChI Key

RLQTWUOUKYONFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.